molecular formula C8H3Cl2F3O2 B3255745 2,3-dichloro-5-(trifluoromethyl)benzoic Acid CAS No. 25922-42-3

2,3-dichloro-5-(trifluoromethyl)benzoic Acid

Cat. No. B3255745
CAS RN: 25922-42-3
M. Wt: 259.01 g/mol
InChI Key: BPKBRTRFMGIQGL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)benzoic acid, also known as α,α,α-trifluoro-m-toluic acid or 3-carboxybenzotrifluoride, is a chemical compound with the molecular formula C8H5F3O2. It is a white solid with a molecular weight of 190.12 g/mol. The compound features a benzene ring substituted with two chlorine atoms and a trifluoromethyl group. Its systematic name reflects the positions of these substituents on the benzene ring .

  • Physical and Chemical Properties Analysis

    • Melting Point : 104-106°C .
    • Boiling Point : 238.5°C at 775 mmHg (literature value) .
  • Safety and Hazards

    • Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling .
  • Scientific Research Applications

    1. Application in Polymer Synthesis

    A study by Mayershofer, Nuyken, & Buchmeiser (2006) explored the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts, derived from trifluoroacetate (similar in structure to 2,3-dichloro-5-(trifluoromethyl)benzoic acid), were utilized for cyclopolymerization of a series of 1,6-heptadiynes. This demonstrates the acid's potential use in advanced polymer synthesis.

    2. Use in Antituberculosis Drug Precursors

    Research by Richter et al. (2021) on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a structural analogue of this compound, highlighted its role as a precursor for the synthesis of benzothiazinones, a class of promising antituberculosis drugs. This indicates potential pharmaceutical applications for the acid in developing new medicinal compounds.

    3. In Pesticide Synthesis

    Lu Xin-xin (2006) reviewed the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, an important derivative in pesticide production (Xin-xin, 2006). Given the structural similarities, this compound may also be useful in the synthesis of certain pesticides.

    4. In Liquid Crystal Research

    Kishikawa, Hirai, & Kohmoto (2008) conducted a study on the polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, for creating liquid-crystalline 2:1 complexes (Kishikawa, Hirai, & Kohmoto, 2008). This research suggests potential applications of this compound in the field of liquid crystal technology.

    5. Development of Novel Fluorescence Probes

    In the study by Setsukinai et al. (2003), benzoic acid derivatives were utilized to create novel fluorescence probes for detecting reactive oxygen species. This implies the potential of this compound in developing advanced fluorescence probes for scientific research.

    properties

    IUPAC Name

    2,3-dichloro-5-(trifluoromethyl)benzoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H3Cl2F3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BPKBRTRFMGIQGL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H3Cl2F3O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401259359
    Record name 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401259359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    259.01 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    25922-42-3
    Record name 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=25922-42-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2,3-Dichloro-5-(trifluoromethyl)benzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401259359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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